2-chloro-9H-pyrido[2,3-b]indole
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Overview
Description
2-chloro-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. It is characterized by the presence of a chlorine atom at the second position of the pyrido[2,3-b]indole structure.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-chloro-9h-pyrido[2,3-b]indole, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, including cell biology, cancer treatment, and the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to various changes in cellular processes . These changes can include the inhibition of certain enzymes, the activation of specific receptors, or the disruption of critical biochemical pathways .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to a range of downstream effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the degree of lipophilicity of a drug, which refers to its affinity for a lipid environment, can influence its ability to diffuse easily into cells . This property can significantly impact the bioavailability of a compound like this compound .
Result of Action
It is known that indole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Moreover, the compound should be stored in a dry, cool place and kept away from oxidizing agents, strong acids, and strong bases .
Biochemical Analysis
Biochemical Properties
They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-9H-pyrido[2,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol. This method yields the corresponding tricyclic indole in good yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar cyclization reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential as an antimicrobial and antifungal agent has been explored.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Comparison with Similar Compounds
2-chloro-9H-pyrido[2,3-b]indole can be compared with other indole derivatives, such as:
9H-pyrido[2,3-b]indole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-bromo-9H-pyrido[2,3-b]indole: Similar structure but with a bromine atom instead of chlorine, potentially leading to different chemical and biological properties.
2-methyl-9H-pyrido[2,3-b]indole: Substitution with a methyl group instead of chlorine, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-9H-pyrido[2,3-b]indole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTJYGKCUULHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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